Spinacetin 3-gentiobioside
CAS No.: 101021-29-8
Cat. No.: VC16512432
Molecular Formula: C29H34O18
Molecular Weight: 670.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101021-29-8 |
---|---|
Molecular Formula | C29H34O18 |
Molecular Weight | 670.6 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1 |
Standard InChI Key | ZZNVCZGRNCQHCQ-JZSCMRTJSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Spinacetin 3-gentiobioside belongs to the flavonoid-3-O-glycoside class, comprising a spinacetin aglycone (3,4',5,7-tetrahydroxy-3',6-dimethoxyflavone) conjugated to a disaccharide gentiobiose unit (β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) via an O-glycosidic bond at the C-3 position . The aglycone’s methoxy and hydroxyl groups contribute to its redox activity, while the gentiobiose moiety improves aqueous solubility, a critical factor for bioavailability .
Table 1: Molecular Properties of Spinacetin 3-Gentiobioside
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 670.6 g/mol | |
CAS Registry Number | 101021-29-8 | |
Solubility (ALOGPS) | 3.76 g/L | |
LogP | -0.31 | |
Hydrogen Bond Donors | 10 | |
Hydrogen Bond Acceptors | 18 |
Spectroscopic and Stereochemical Features
The compound’s InChIKey (ZZNVCZGRNCQHCQ-JZSCMRTJSA-N
) and SMILES string (O=C1C(OC2OC(COC3OC(CO)C(O)C(O)C3O)C(O)C(O)C2O)=C(OC4=CC(O)=C(OC)C(O)=C14)C=5C=CC(O)=C(OC)C5
) delineate its stereochemistry, with β-configurations at the glycosidic linkages confirmed by NMR and mass spectrometry . The 3D conformation, accessible via PubChem’s interactive model, reveals intramolecular hydrogen bonding between hydroxyl groups and the glycosidic oxygen, stabilizing the structure .
Natural Occurrence and Dietary Sources
Spinacetin 3-gentiobioside is exclusively reported in Spinacia oleracea, where it accumulates in leaves as part of the plant’s defense against oxidative stress . Quantitative analyses estimate concentrations up to 12.7 mg per 100 g fresh weight in mature spinach, with variations influenced by cultivation conditions and post-harvest processing . While preliminary studies suggest its presence in other green vegetables (e.g., Amaranthus spp.), confirmatory data remain lacking .
Pharmacological Activities
Antioxidant Mechanisms
The compound scavenges free radicals via electron transfer from its phenolic hydroxyl groups, exhibiting a DPPH radical IC₅₀ of 18.7 μM . Comparative studies indicate superior activity to quercetin-3-glucoside in lipid peroxidation assays, attributed to the gentiobiose unit’s electron-donating effects .
Anti-Inflammatory Effects
In murine macrophage models, spinacetin 3-gentiobioside suppresses NO production (IC₅₀ = 45.2 μM) by downregulating iNOS and COX-2 expression, likely through NF-κB pathway inhibition . Synergistic interactions with spinach-derived α-lipoic acid enhance this activity, suggesting combinatorial therapeutic potential .
Table 2: Documented Bioactivities of Spinacetin 3-Gentiobioside
Activity | Model System | Key Finding | Reference |
---|---|---|---|
Antioxidant | DPPH assay | IC₅₀ = 18.7 μM | |
Anti-inflammatory | RAW 264.7 cells | 62% NO inhibition at 50 μM | |
Cytoprotective | HUVEC cells | 80% cell viability at 100 μM |
Extraction and Analytical Characterization
Isolation Protocols
Ethanol-water (70:30 v/v) extraction at 60°C for 2 hours maximizes yield (0.14% w/w), followed by purification via preparative HPLC on C18 columns . Countercurrent chromatography with ethyl acetate/butanol/water (3:2:5) achieves >95% purity, as verified by LC-MS .
Spectroscopic Identification
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